molecular formula C9H10F2O3 B13324830 2-(2,2-Difluoropropanoyl)cyclohexane-1,3-dione

2-(2,2-Difluoropropanoyl)cyclohexane-1,3-dione

Cat. No.: B13324830
M. Wt: 204.17 g/mol
InChI Key: JTNUGBDYQPJNJM-UHFFFAOYSA-N
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Description

2-(2,2-Difluoropropanoyl)cyclohexane-1,3-dione is a chemical compound that belongs to the class of cyclohexane-1,3-dione derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of the difluoropropanoyl group in its structure imparts unique chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoropropanoyl)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with 2,2-difluoropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoropropanoyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,2-Difluoropropanoyl)cyclohexane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoropropanoyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The difluoropropanoyl group plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Dimethylcyclopropyl)carbonylcyclohexane-1,3-dione
  • 2-(2,2-Dichloropropanoyl)cyclohexane-1,3-dione
  • 2-(2,2-Difluoroethyl)cyclohexane-1,3-dione

Uniqueness

2-(2,2-Difluoropropanoyl)cyclohexane-1,3-dione is unique due to the presence of the difluoropropanoyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C9H10F2O3

Molecular Weight

204.17 g/mol

IUPAC Name

2-(2,2-difluoropropanoyl)cyclohexane-1,3-dione

InChI

InChI=1S/C9H10F2O3/c1-9(10,11)8(14)7-5(12)3-2-4-6(7)13/h7H,2-4H2,1H3

InChI Key

JTNUGBDYQPJNJM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1C(=O)CCCC1=O)(F)F

Origin of Product

United States

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